

Spectroscopic Data for 2-Fluoro-5-methoxypyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-5-methoxypyridine**

Cat. No.: **B146139**

[Get Quote](#)

Introduction

2-Fluoro-5-methoxypyridine, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and a methoxy group onto the pyridine ring dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel bioactive molecules and functional materials.^[1] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of **2-Fluoro-5-methoxypyridine**, and for understanding its chemical behavior.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-methoxypyridine** (CAS No. 136888-79-4, Molecular Formula: C₆H₆FNO, Molecular Weight: 127.12 g/mol).^[2] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of fluorinated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For **2-Fluoro-5-methoxypyridine**, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a powerful diagnostic tool.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For **2-Fluoro-5-methoxypyridine**, we expect to see signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.05	d	~2.9	1H	H-6
~7.40	dd	~8.8, 2.9	1H	H-4
~6.85	dd	~8.8, 3.2	1H	H-3
3.85	s	-	3H	-OCH ₃

Causality Behind Assignments:

- H-6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift. It exhibits a doublet multiplicity due to coupling with the neighboring H-4 proton.
- H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the meta fluorine and the para methoxy group.
- H-3: This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It is coupled to the neighboring H-4 proton, giving a doublet of doublets.

- $-\text{OCH}_3$: The methyl protons of the methoxy group are not coupled to any other protons and therefore appear as a sharp singlet.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Fluoro-5-methoxypyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm).

Workflow for ^1H NMR Analysis

Caption: Workflow for acquiring and processing a ^1H NMR spectrum.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of fluorine, we expect to see C-F coupling, which provides valuable structural information.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~163 (d, $J \approx 240$ Hz)	C-2
~150 (d, $J \approx 15$ Hz)	C-5
~140	C-6
~125 (d, $J \approx 20$ Hz)	C-4
~110 (d, $J \approx 5$ Hz)	C-3
~56	-OCH ₃

Causality Behind Assignments:

- C-2: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant (¹JCF).
- C-5: This carbon is attached to the methoxy group and is influenced by the fluorine atom two bonds away, leading to a smaller two-bond C-F coupling constant (²JCF).
- C-6, C-4, C-3: The chemical shifts of these carbons are influenced by their position relative to the nitrogen, fluorine, and methoxy substituents. They will also exhibit smaller long-range C-F couplings.
- -OCH₃: The carbon of the methoxy group appears at a typical upfield chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key difference in acquisition:

- Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for distinguishing between different fluorine environments.[4][6][7]

Predicted ^{19}F NMR Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~-85	m	F

Causality Behind Assignment:

- The chemical shift of the fluorine atom is influenced by the electronic environment of the pyridine ring. The value is a prediction based on typical shifts for fluoroaromatic compounds.
- The multiplicity will be complex (a multiplet) due to coupling with the aromatic protons (H-3 and H-4).

Experimental Protocol: ^{19}F NMR Spectroscopy

The protocol is analogous to ^1H NMR, with the spectrometer configured to observe the ^{19}F nucleus. A common reference standard for ^{19}F NMR is CFCl_3 ($\delta = 0$ ppm).^[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (methyl)
1600-1450	Strong	C=C and C=N stretching (aromatic ring)
1250-1200	Strong	C-O-C stretching (asymmetric)
1100-1000	Strong	C-F stretching
~1030	Medium	C-O-C stretching (symmetric)

Causality Behind Assignments:

- The characteristic absorptions for aromatic C-H, C=C, and C=N bonds confirm the presence of the pyridine ring.
- The strong C-O-C stretching bands are indicative of the methoxy group.
- A strong absorption in the 1100-1000 cm⁻¹ region is characteristic of a C-F bond.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Mix a small amount of **2-Fluoro-5-methoxypyridine** with dry potassium bromide (KBr).
 - Grind the mixture to a fine powder.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.

- Record the spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

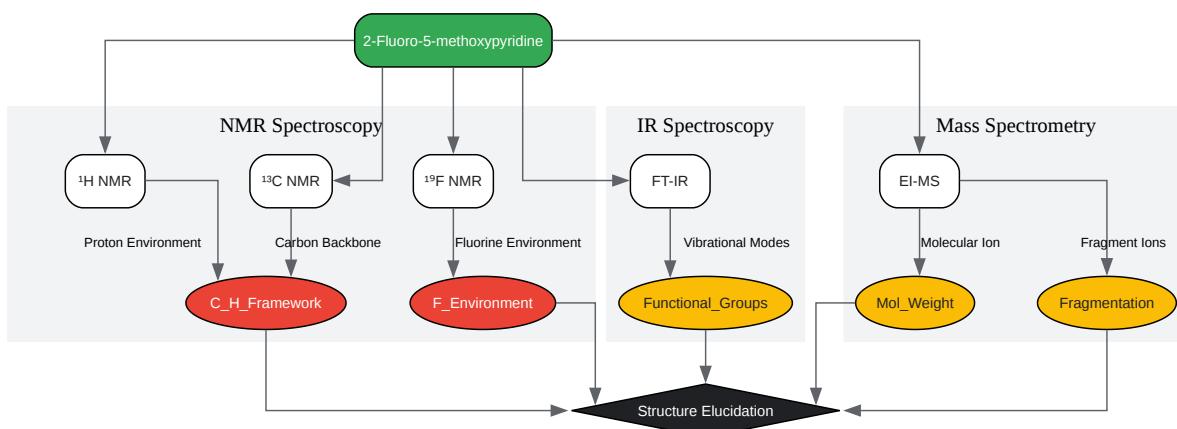
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
127	High	[M] ⁺ (Molecular Ion)
112	Moderate	[M - CH ₃] ⁺
98	Moderate	[M - CHO] ⁺
84	High	[M - CH ₃ - CO] ⁺

Causality Behind Fragmentation:

- [M]⁺: The molecular ion peak at m/z 127 confirms the molecular weight of the compound.
- [M - CH₃]⁺: Loss of a methyl radical from the methoxy group is a common fragmentation pathway.
- [M - CHO]⁺: Loss of a formyl radical can occur from the molecular ion.
- [M - CH₃ - CO]⁺: Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment is a characteristic fragmentation of methoxy-substituted aromatic compounds. The fragmentation of pyridine derivatives can also involve ring opening and loss of small molecules like HCN.[8]


Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography.

- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of **2-Fluoro-5-methoxypyridine**.

Conclusion

The comprehensive spectroscopic analysis of **2-Fluoro-5-methoxypyridine** using a combination of ^1H , ^{13}C , and ^{19}F NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a

unique and complementary piece of the structural puzzle. The principles and protocols outlined in this guide provide a robust framework for the characterization of this and other related fluorinated heterocyclic compounds, which are of increasing importance in the fields of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. calpaclab.com [calpaclab.com]
- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data for 2-Fluoro-5-methoxypyridine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146139#spectroscopic-data-for-2-fluoro-5-methoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com